molecular formula C9H17NO2 B13911319 (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL

Cat. No.: B13911319
M. Wt: 171.24 g/mol
InChI Key: SVZVISDDMQTWEY-UEJVZZJDSA-N
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Description

(2S)-1-(3-Oxa-8-azabicyclo[321]octan-8-YL)propan-2-OL is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core, followed by functional group modifications to introduce the desired substituents. Common synthetic routes may involve cyclization reactions, reduction, and protection-deprotection strategies to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)ethanol
  • (2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)butan-2-OL

Uniqueness

Compared to similar compounds, (2S)-1-(3-Oxa-8-azabicyclo[321]octan-8-YL)propan-2-OL may exhibit unique properties due to its specific substituents and stereochemistry

This article provides a comprehensive overview of (2S)-1-(3-Oxa-8-azabicyclo[321]octan-8-YL)propan-2-OL, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2S)-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol

InChI

InChI=1S/C9H17NO2/c1-7(11)4-10-8-2-3-9(10)6-12-5-8/h7-9,11H,2-6H2,1H3/t7-,8?,9?/m0/s1

InChI Key

SVZVISDDMQTWEY-UEJVZZJDSA-N

Isomeric SMILES

C[C@@H](CN1C2CCC1COC2)O

Canonical SMILES

CC(CN1C2CCC1COC2)O

Origin of Product

United States

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